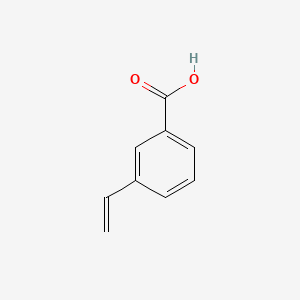

3-Vinylbenzoic acid

Beschreibung

Significance of Vinylic Carboxylic Acids in Organic Synthesis and Polymer Science

Vinylic carboxylic acids, a class of compounds to which 3-vinylbenzoic acid belongs, are of considerable importance in the fields of organic synthesis and polymer science. These molecules contain both a vinyl group and a carboxylic acid moiety, allowing them to participate in a diverse range of chemical transformations. nuu.uz The vinyl group can undergo polymerization reactions, typically via free-radical mechanisms, to form a polymer backbone. Simultaneously, the carboxylic acid group provides a site for a variety of other chemical modifications, such as esterification, amidation, or salt formation. This dual reactivity makes vinylic carboxylic acids highly versatile monomers for the synthesis of functional polymers with tailored properties. researchgate.net

In organic synthesis, vinyl esters derived from carboxylic acids are valuable intermediates. bio-conferences.org The synthesis of these esters often involves the reaction of carboxylic acids with alkynes. bio-conferences.org Historically, mercury salts were used as catalysts for this transformation, but due to their toxicity, a range of other metal catalysts, including those based on ruthenium, palladium, and gold, have been developed. bio-conferences.org The resulting vinyl esters can be used in a variety of subsequent reactions, including polymerization and cross-coupling reactions. bio-conferences.org The concept of "vinylogy," introduced by Ludwig Claisen in 1926, explains how the electronic effects of a functional group can be transmitted through a conjugated system. wikipedia.org In the case of vinylic carboxylic acids, the vinyl group situated between the aromatic ring and the carboxylic acid group allows for the delocalization of electron density, which influences the acidity and reactivity of the carboxyl group. wikipedia.orgbyjus.com

Historical Context of Research on Benzoic Acid Derivatives

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century, when benzoic acid was first isolated by the dry distillation of gum benzoin. humanjournals.comwikipedia.org The chemical structure of benzoic acid was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. humanjournals.com A significant milestone in the history of benzoic acid derivatives was the discovery of their antifungal properties in 1875 by Salkowski. wikipedia.org This discovery paved the way for the use of benzoic acid and its salts as food preservatives. humanjournals.com

Throughout the 20th and 21st centuries, research on benzoic acid derivatives has expanded significantly, with a focus on synthesizing new compounds with a wide range of applications. researchgate.netresearchgate.net These derivatives have been investigated for their potential use in medicine, with some exhibiting anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The ability to modify the benzene (B151609) ring and the carboxylic acid group has allowed for the creation of a vast library of compounds with diverse chemical and biological activities. The development of modern synthetic techniques has further facilitated the synthesis of complex benzoic acid derivatives, including functionalized molecules like this compound, for use in materials science and other advanced applications. google.com

Isomeric Considerations: Position-Dependent Reactivity of Vinylbenzoic Acids

Vinylbenzoic acid exists as three positional isomers: 2-vinylbenzoic acid (ortho), this compound (meta), and 4-vinylbenzoic acid (para). The position of the vinyl group relative to the carboxylic acid group on the benzene ring has a profound impact on the electronic properties and, consequently, the reactivity of the molecule.

The electronic interplay between the electron-withdrawing carboxylic acid group and the vinyl group, which can act as either an electron-donating or -withdrawing group depending on the reaction conditions, differs for each isomer. In the case of 4-vinylbenzoic acid (p-vinylbenzoic acid), the vinyl and carboxyl groups are in a conjugated system, allowing for direct resonance interaction. This conjugation affects the electron density of the vinyl group's double bond and the acidity of the carboxylic acid. byjus.com 4-Vinylbenzoic acid is a well-established monomer used in the synthesis of functional polymers and as a metabolite of 1,4-diethenylbenzene. researchgate.netchemicalbook.comfishersci.fi

For this compound, the meta-positioning of the substituents prevents direct through-conjugation between the vinyl and carboxyl groups. This results in a different electronic distribution within the molecule compared to its para-isomer, which can influence its polymerization behavior and the reactivity of its carboxylic acid group. Research has shown that both this compound and 4-vinylbenzoic acid can be used as ligands in the synthesis of nanomaterials, such as lead selenide (B1212193) quantum dots, where they can be used for electropolymerization to form films. google.com The choice between the meta and para isomers allows for fine-tuning of the properties of the resulting materials. For instance, in the synthesis of polymers for molecular imprinting, both methacrylic acid and this compound have been employed as functional monomers, highlighting the utility of the meta-isomer in creating specific polymer architectures. fishersci.sethermofisher.krchemicalbook.com

The reactivity of the isomers can also be observed in their chemical syntheses. For example, the Wittig reaction is a common method for preparing vinyl-substituted aromatic compounds. rsc.org The choice of starting materials and reaction conditions can be tailored to selectively produce a specific isomer. Furthermore, in the context of photodimerization reactions, the orientation of the molecules in the solid state, which is influenced by the isomeric structure, can dictate the stereochemical outcome of the reaction. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXZFDWVWMQRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403301 | |

| Record name | 3-Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28447-20-3 | |

| Record name | 3-Ethenylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28447-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Vinylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Vinylbenzoic Acid

Established Synthetic Pathways to 3-Vinylbenzoic Acid

The creation of the vinyl group on the benzoic acid scaffold can be achieved through several reliable synthetic routes. The Wittig reaction stands as a cornerstone method, while other approaches like the Heck reaction offer valuable alternatives.

Wittig Reaction Applications for Vinylbenzoic Acid Synthesis

The Wittig reaction is a widely utilized method for alkene synthesis, involving the reaction of a phosphorus ylide with a carbonyl compound, such as an aldehyde or ketone. askfilo.comchemistry-online.com This reaction is particularly effective for forming a carbon-carbon double bond at the site of the carbonyl group. chemistry-online.com The general mechanism begins with the preparation of a phosphonium (B103445) salt, typically by the SN2 reaction of triphenylphosphine (B44618) with an alkyl halide. rsc.org This salt is then deprotonated by a base to form a nucleophilic phosphorus ylide, also known as a phosphorane. askfilo.com The ylide subsequently attacks the carbonyl carbon, leading to a betaine (B1666868) intermediate which collapses to form a four-membered oxaphosphetane ring. chemistry-online.com This ring then fragments to yield the final alkene and a thermodynamically stable triphenylphosphine oxide byproduct. chemistry-online.com

For the synthesis of vinylbenzoic acids, the process typically starts with a (bromomethyl)benzoic acid isomer. askfilo.comrsc.org In the case of this compound, the precursor would be 3-(bromomethyl)benzoic acid, which is reacted with triphenylphosphine to form 3-carboxybenzyltriphenylphosphonium bromide. askfilo.comchemistry-online.com The resulting phosphonium salt is then treated with a base in the presence of formaldehyde (B43269). The ylide generated in situ reacts with formaldehyde to produce this compound. askfilo.comtandfonline.com

Table 1: Representative Conditions for Wittig Synthesis of Vinylbenzoic Acid Analogs Note: This data is adapted from the synthesis of 4-vinylbenzoic acid, as specific optimization data for the 3-isomer is not readily available in the provided sources. The principles are directly applicable.

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Phosphonium Salt | 4-carboxybenzyltriphenylphosphonium bromide | 4-carboxybenzyltriphenylphosphonium bromide | rsc.org, chemistry-online.com |

| Carbonyl Source | Aqueous Formaldehyde (37%) | Aqueous Formaldehyde | rsc.org, chemistry-online.com |

| Base | Sodium Hydroxide (B78521) (NaOH) | Sodium Hydroxide (NaOH) | tandfonline.com, rsc.org |

| Solvent | Acetone (B3395972) / Water | Water | rsc.org, tandfonline.com |

| Temperature | Reflux | Room Temperature | rsc.org, tandfonline.com |

| Reaction Time | 45 min (salt formation) + 45 min (ylide reaction) | 45 minutes | rsc.org, tandfonline.com |

Alternative Synthetic Approaches to the this compound Moiety

Beyond the Wittig reaction, other synthetic methods are employed to generate the vinylbenzoic acid structure.

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for forming carbon-carbon bonds. One approach involves the coupling of 3-iodobenzoic acid with an ethylene (B1197577) source using a palladium catalyst. A more recent development describes the Heck reaction of this compound with 1,3-diiodobenzene, catalyzed by palladium(II) acetate (B1210297) in the presence of triphenylphosphine and triethylamine, to create more complex structures. uab.cat

Mizoroki-Heck Coupling: This variant utilizes tetraethylammonium (B1195904) salts as solid, manageable ethylene precursors for the vinylation of aryl halides. acs.org For instance, an aryl bromide can be reacted with the ethylene precursor in the presence of a palladium catalyst and a base to yield the corresponding vinylarene. acs.orgtuwien.at

Knoevenagel Condensation followed by Oxidation: This two-step pathway involves first creating a vinyl-substituted intermediate that is subsequently converted to the carboxylic acid. For example, styrylpyridine precursors can be synthesized via a Knoevenagel condensation. mdpi.comresearchgate.net The resulting aldehyde can then be oxidized to the corresponding carboxylic acid using an oxidizing agent like the Jones reagent. mdpi.comresearchgate.net This route would typically start with 3-formylbenzaldehyde to ultimately yield this compound.

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound is fundamentally dependent on the selection of appropriate starting materials and the management of key chemical transformations.

For the Wittig pathway , the primary precursors are 3-(bromomethyl)benzoic acid and triphenylphosphine, which combine to form the key intermediate, 3-carboxybenzyltriphenylphosphonium bromide . askfilo.comrsc.org This phosphonium salt is the direct precursor to the phosphorus ylide, which is not typically isolated but generated in situ. rsc.org The other crucial reactant is formaldehyde, which provides the one-carbon unit that becomes the terminal CH₂ of the vinyl group. chemistry-online.com

In the Heck reaction , the precursors are determined by the specific disconnection approach. One route uses 3-iodobenzoic acid or 3-bromobenzoic acid as the aryl precursor, which is then coupled with an ethylene source. uab.catacs.org

The Knoevenagel/oxidation route begins with 3-formylbenzaldehyde . mdpi.comresearchgate.net This precursor undergoes condensation to form an intermediate such as a vinylbenzaldehyde. This aldehyde is then subjected to an oxidation step to transform the formyl group (-CHO) into a carboxylic acid group (-COOH), yielding the final product. mdpi.comresearchgate.net

Table 2: Key Precursors for Different Synthetic Routes to this compound

| Synthetic Route | Primary Precursors | Key Intermediate | Reference |

|---|---|---|---|

| Wittig Reaction | 3-(bromomethyl)benzoic acid, Triphenylphosphine, Formaldehyde | 3-carboxybenzyltriphenylphosphonium bromide | askfilo.com, chemistry-online.com |

| Heck Reaction | 3-Iodobenzoic acid, Ethylene source | (Not isolated) | uab.cat |

| Knoevenagel/Oxidation | 3-Formylbenzaldehyde | 3-Vinylbenzaldehyde | mdpi.com, researchgate.net |

Reaction Conditions and Optimization for Yield and Purity in this compound Production

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves the careful selection of catalysts, solvents, bases, and temperature.

In Wittig reactions , the choice of base and solvent is crucial. While strong bases like butyllithium (B86547) are often used, aqueous sodium hydroxide is sufficient when the resulting ylide is stabilized, as is the case with carboxy-substituted benzylphosphonium salts. rsc.org The reaction can be performed in solvents like acetone or even just water. rsc.orgtandfonline.com Purity is often achieved through simple workup procedures; for example, the triphenylphosphine oxide byproduct precipitates from the aqueous reaction mixture and can be removed by filtration. chemistry-online.com The final product is then precipitated by acidifying the filtrate and can be further purified by recrystallization. askfilo.com

For Mizoroki-Heck reactions , optimization studies have explored various palladium sources, bases, and solvents to improve yields. For the vinylation of 2-bromo-6-methoxynaphthalene (B28277), a model substrate, different palladium catalysts and bases were tested, with the findings providing a framework for optimizing similar reactions. acs.orgtuwien.at

Table 3: Example of Optimization Parameters for a Mizoroki-Heck Vinylation Note: This data is for the vinylation of 2-bromo-6-methoxynaphthalene and serves as an illustrative example of the parameters typically optimized for this type of reaction.

| Entry | Base | Pd Source | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | KOtBu | Pd(OAc)₂ + (o-Tol)₃P | 100 | Trace | tuwien.at |

| 2 | KOtBu | Pd(OAc)₂ + 1wt% H₂O | 120 | 31 | tuwien.at |

| 3 | KOtBu | Pd₂(dba)₃ | 120 | 25 | tuwien.at |

Purification for products from Heck reactions often involves flash column chromatography to separate the product from residual catalyst and other impurities. acs.org

Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.

A significant green advancement for the Wittig reaction is the use of water as the reaction solvent. tandfonline.com Performing the synthesis of vinylbenzoic acid in an aqueous medium at room temperature, using a base like sodium hydroxide, eliminates the need for volatile and often hazardous organic solvents. tandfonline.comtandfonline.com The workup is also greener, as the product can be isolated by filtration and recrystallized from an aqueous ethanol (B145695) mixture, which is more environmentally benign than many organic solvents. tandfonline.com

Another green strategy involves the use of solid acid catalysts or "envirocats." ias.ac.in These catalysts are environmentally benign, can be easily separated from the reaction mixture by filtration, and are often reusable, which reduces waste and cost. ias.ac.in For instance, a solid acid catalyst could potentially be used in the esterification steps that might precede or follow the main vinyl group formation, or in condensation reactions, replacing corrosive liquid acids. ias.ac.in While specific applications for this compound synthesis are not detailed, the principles of using recyclable, heterogeneous catalysts represent a key direction for greener chemical production. ias.ac.in

Polymerization and Copolymerization of 3 Vinylbenzoic Acid

Homopolymerization of 3-Vinylbenzoic Acid

The synthesis of polymers from this compound (3VBA) can be achieved through various polymerization techniques, each offering distinct advantages in controlling the polymer's molecular architecture. The presence of the carboxylic acid group introduces both opportunities and challenges in the polymerization process.

Free radical polymerization is a common method for polymerizing vinyl monomers like this compound. The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. These radicals then attack the vinyl group of the 3VBA monomer, initiating a chain reaction.

The polymerization proceeds through the characteristic steps of initiation, propagation, and termination. The kinetics of free radical polymerization of vinyl monomers can be influenced by several factors, including monomer concentration, initiator concentration, and temperature. Studies on the free radical copolymerization of vinyl monomers with stable radicals like fullerene C60 have provided insights into the kinetics, highlighting the potential for inhibition or induction periods depending on the nature of the stable radical. arxiv.org For instance, the copolymerization of methyl methacrylate (B99206) with C60 showed a reduction in the conversion rate compared to the neat monomer. arxiv.org

While direct free radical polymerization of 3VBA is possible, the carboxylic acid group can sometimes interfere with the polymerization process or affect the properties of the resulting polymer. For instance, the acidic proton can participate in chain transfer reactions, potentially limiting the molecular weight of the polymer.

Anionic living polymerization offers a powerful method for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. acs.orgdntb.gov.ua However, the direct anionic polymerization of monomers containing acidic protons, such as the carboxylic acid group in 3VBA, is not feasible as the anionic initiator would be immediately protonated and deactivated. google.com To overcome this, the carboxylic acid functionality must be protected prior to polymerization. dntb.gov.uaacs.org

Various protecting groups can be employed to mask the carboxylic acid group of this compound, allowing for its successful anionic polymerization. These protecting groups must be stable under the highly basic conditions of anionic polymerization and be readily removable after polymerization to regenerate the carboxylic acid functionality. acs.org

One effective strategy involves the use of bicyclic ortho esters. acs.org For example, the aromatic COOH group of this compound can be protected by forming a bicyclic ortho ester, which lacks labile acidic protons and is stable in basic media. acs.org After polymerization, the bicyclic ortho ester can be easily cleaved under mild acidic conditions to yield poly(this compound). acs.org

Other protection strategies that have been explored for similar functional monomers include the use of tert-butyl esters and silyl (B83357) esters. acs.orggoogle.com The choice of protecting group can influence the reactivity of the monomer and the properties of the resulting polymer. For instance, in the anionic polymerization of protected 4-vinylbenzoic acid monomers, the electron-withdrawing effect of different substituents was found to significantly lower the nucleophilicity of the resulting living polymers. acs.org

Table 1: Protection Strategies for Anionic Polymerization of Vinylbenzoic Acid

| Protecting Group | Protection Method | Deprotection Condition | Reference |

|---|---|---|---|

| Bicyclic Ortho Ester | Reaction with corresponding diol in the presence of an acid catalyst | Mild acidic conditions | acs.org |

| tert-Butyl Ester | Esterification with isobutylene (B52900) or tert-butanol | Acid-catalyzed hydrolysis | acs.org |

| Trimethylsilyl (B98337) Ester | Reaction with a silylating agent like trimethylsilyl chloride | Hydrolysis | acs.orggoogle.com |

Achieving stereochemical control during polymerization allows for the synthesis of polymers with specific tacticities (isotactic, syndiotactic, or atactic), which can significantly influence their physical and chemical properties. While direct stereochemical control in the free radical polymerization of 3VBA is challenging, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have shown promise in controlling the stereochemistry of other vinyl monomers. researchgate.net For example, the RAFT polymerization of methyl methacrylate in the presence of Lewis acids like scandium triflate has been shown to produce more isotactic polymer. researchgate.net

In the context of anionic polymerization of protected this compound, the stereochemistry of the resulting polymer can be influenced by factors such as the solvent, temperature, and the nature of the counter-ion. For instance, anionic polymerization of styrene (B11656) derivatives in polar solvents like THF at low temperatures often leads to the formation of syndiotactic-rich polymers.

Anionic Living Polymerization of Protected this compound Monomers

Protection Strategies for Carboxylic Acid Functionality

Copolymerization Strategies Involving this compound

Copolymerization of this compound with other monomers is a versatile approach to tailor the properties of the resulting materials. The incorporation of 3VBA units into a polymer backbone can introduce carboxylic acid functionalities, which can enhance properties like adhesion, hydrophilicity, and provide sites for further chemical modification. rusnauka.com

This compound can be copolymerized with styrene and its derivatives using various polymerization methods. In free radical copolymerization, the reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer.

For example, a study on the radical copolymerization of styrene, divinylbenzene, and a flavin-containing monomer with functionalized styrene derivatives like 4-vinylbenzoic acid demonstrated the successful incorporation of the acid monomer into the polymer network. nii.ac.jp Another study reported the sequence-regulated copolymerization of styrene-3,5-dicarboxylic acid with acrylonitrile (B1666552) by using a porous coordination polymer as a template, resulting in a copolymer with a predominant repetitive sequence. nih.gov

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled copolymerization of styrene and functional monomers. acs.org By using a suitable initiator and catalyst system, it is possible to synthesize well-defined block copolymers of styrene and protected this compound. Subsequent deprotection would yield amphiphilic block copolymers with both hydrophobic polystyrene segments and hydrophilic poly(this compound) segments.

Table 2: Research Findings on Copolymerization of Vinylbenzoic Acid with Styrene/Derivatives

| Copolymerization Method | Comonomers | Key Finding | Reference |

|---|---|---|---|

| Radical Copolymerization | Styrene, Divinylbenzene, 4-Vinylbenzoic Acid, Flavin-monomer | Successful synthesis of functionalized polystyrene-supported flavins. | nii.ac.jp |

| Template Polymerization | Styrene-3,5-dicarboxylic acid, Acrylonitrile | Formation of a sequence-regulated copolymer with a predominant SAAA sequence. | nih.gov |

| Emulsion Copolymerization | 4-Vinylbenzoic acid, n-alkyl acrylate, styrene | Preparation of multigraft copolymers with high molecular weight. | google.com |

Copolymerization with Acrylic and Methacrylic Monomers

This compound can be copolymerized with a range of acrylic and methacrylic monomers to introduce carboxylic acid functionalities into the resulting polymer chains. These acidic groups can influence the polymer's solubility, adhesion, and potential for post-polymerization modification.

One documented application involves the use of this compound (3-VBA) as a functional monomer alongside methacrylic acid (MAA) in the formation of an acrylic polymer matrix. chemicalbook.comthermofisher.krlookchem.com In this system, ethylene (B1197577) glycol dimethacrylate was employed as a cross-linking agent, indicating the integration of 3-VBA into a cross-linked network structure. chemicalbook.comthermofisher.krlookchem.com The incorporation of 3-VBA in such copolymers is crucial for creating specific recognition sites in molecularly imprinted polymers. chemicalbook.comthermofisher.krlookchem.com

The properties of copolymers containing vinylbenzoic acid are influenced by the presence of the carboxylic acid group. These groups can engage in hydrogen bonding and alter the glass transition temperature (Tg) of the material. In copolymers of 4-VBA and styrene, the acid groups were found to increase the Tg. researchgate.net A similar effect would be expected for copolymers of 3-VBA with acrylic and methacrylic monomers.

The table below summarizes an example of a commercially available random copolymer based on 4-vinylbenzoic acid and methyl methacrylate, illustrating the types of structures that can be formed.

| Product Name | Monomer 1 | Monomer 2 | Mn ( g/mol ) | Mw/Mn (PDI) | Mol% Monomer 2 |

| Poly(methyl methacrylate-co-4-vinylbenzoic acid), random | Methyl Methacrylate | 4-Vinylbenzoic Acid | 119,600 | 1.8 | 76 |

Table 1: Molecular characteristics of a random copolymer of methyl methacrylate and 4-vinylbenzoic acid. Data is illustrative for the 4-isomer. nih.gov

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (polydispersity). core.ac.ukresearchgate.net The versatility of RAFT makes it suitable for a wide range of functional monomers, including this compound. usm.edugoogle.com

The RAFT process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The choice of the CTA is critical for achieving good control over the polymerization kinetics and the final polymer structure. google.com For the polymerization of styrenic monomers like vinylbenzoic acid, dithiobenzoates and trithiocarbonates are often effective CTAs. The general mechanism involves a rapid equilibrium between active (propagating) radical chains and dormant chains, which are capped with the CTA moiety. This allows all chains to grow at a similar rate, leading to low polydispersity. google.com

While specific studies detailing the RAFT polymerization of this compound are scarce, extensive research on its isomer, 4-vinylbenzoic acid, provides a strong precedent. For example, block copolymers of polystyrene and poly(4-vinylbenzoic acid) (PSt-b-P4VBA) have been successfully synthesized via RAFT. core.ac.ukresearchgate.netchemdad.com In this process, a polystyrene macro-CTA was first prepared and then chain-extended with 4-vinylbenzoic acid. core.ac.ukresearchgate.netchemdad.com This demonstrates the feasibility of using vinylbenzoic acids in controlled polymerization to create complex architectures like block copolymers.

The kinetics of RAFT polymerization are typically characterized by a linear increase in number-average molecular weight (Mn) with monomer conversion and a pseudo-first-order rate plot. researchgate.net The polydispersity index (PDI, or Mw/Mn) generally remains low, often below 1.3, throughout the polymerization, indicating a controlled process. usm.edu

The table below presents data from a study on the RAFT synthesis of a PSt-b-P4VBA block copolymer, illustrating the level of control achievable.

| Polymer | Molar Ratio [PSt macroRAFT]:[AIBN]:[4VBA] | Mn (GPC, g/mol ) | Mw/Mn (PDI) | Yield (%) |

| PSt macroRAFT | - | 11,852 | 1.38 | 79 |

| PSt-b-P4VBA | 1.2:1:180 | 33,680 | 1.48 | 98 |

| PSt-b-P4VBA | 1.2:1:360 | 34,940 | 1.54 | 90 |

Table 2: Molecular weight data for the RAFT synthesis of polystyrene-block-poly(4-vinylbenzoic acid). Data is for the 4-isomer. core.ac.ukresearchgate.net

Structure-Property Relationships in Poly(this compound) and its Copolymers

The physical and chemical properties of polymers derived from this compound are intrinsically linked to their molecular structure, including molecular weight, polydispersity, and architecture.

Molecular Weight Distribution and Polydispersity Control

The molecular weight and its distribution (polydispersity) are fundamental characteristics of a polymer that significantly influence its mechanical, thermal, and solution properties. Controlled polymerization techniques are essential for tailoring these parameters.

In conventional free-radical polymerization, the control over molecular weight and polydispersity is limited, often resulting in broad distributions. However, for many advanced applications, polymers with a narrow molecular weight distribution (low polydispersity index, PDI) are required. usm.edu

Controlled radical polymerization methods, particularly RAFT, offer excellent control over the molecular weight and PDI of polymers containing vinylbenzoic acid. core.ac.uk In a controlled or "living" polymerization, the number-average molecular weight (Mn) increases linearly with monomer conversion, and the PDI remains low, typically between 1.1 and 1.5. usm.edu For the RAFT synthesis of a polystyrene macroinitiator, a PDI of 1.38 was achieved. core.ac.ukresearchgate.net Upon chain extension with 4-vinylbenzoic acid to form a block copolymer, the PDI remained relatively controlled, although it increased slightly to around 1.48-1.54. core.ac.ukresearchgate.net This demonstrates that while the introduction of a functional monomer like vinylbenzoic acid can sometimes affect the level of control, well-defined copolymers are still attainable.

The ability to control molecular weight is also crucial. In RAFT polymerization, the theoretical Mn can be predetermined by the ratio of the concentrations of monomer to the CTA. core.ac.ukresearchgate.net This predictive power is a key advantage for designing polymers with specific properties.

Polymer Architecture and Branching Effects

Beyond linear chains and simple block copolymers, more complex polymer architectures, such as branched or hyperbranched structures, can be synthesized using monomers like this compound. These architectures can lead to unique material properties, including altered viscosity, solubility, and mechanical strength.

A general method for creating polymers with a "branch-upon-branch" structure has been described for vinyl monomers, including vinylbenzoic acid. google.com This process involves a one-pot polymerization where chain transfer events lead to the formation of macromonomers with polymerizable end groups. These macromonomers can then be reincorporated into growing polymer chains, leading to the formation of branched structures. google.com

In one study, highly branched poly(N-isopropylacrylamide) was synthesized and compared to a linear analogue that was copolymerized with vinylbenzoic acid. acs.org This highlights the use of vinylbenzoic acid in creating linear segments that can be contrasted with branched architectures. The introduction of branching can significantly impact the solution behavior of polymers. For instance, highly branched polymers often exhibit lower solution viscosity compared to their linear counterparts of the same molecular weight. Furthermore, the conformational changes of branched polymers in response to stimuli like temperature or pH can be more complex than those of linear polymers. acs.org

The carboxylic acid group of 3-VBA provides a site for potential branching through post-polymerization reactions or by using it as a point for grafting other polymer chains, further expanding the range of possible architectures.

Post-Polymerization Modification of Poly(this compound)

The carboxylic acid group on the phenyl ring of poly(this compound) (P3VBA) is a versatile chemical handle for post-polymerization modification. This allows for the synthesis of a base polymer with a well-defined structure, which can then be chemically altered to introduce a wide variety of other functional groups. This approach is often more feasible than directly polymerizing monomers that already contain sensitive or incompatible functionalities. nih.gov

A common strategy for modifying the carboxylic acid groups involves their activation, followed by reaction with nucleophiles such as amines or alcohols. For example, the carboxylic acid can be converted into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, by reacting the polymer with NHS in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). acs.org These activated esters can then react efficiently with primary amines to form stable amide bonds, effectively grafting new functionalities onto the polymer backbone. acs.org This method has been used to attach biomolecules, such as the antibiotic vancomycin, to polymers containing vinylbenzoic acid units. acs.org

Another approach involves the conversion of the carboxylic acid groups into other reactive functionalities. For instance, studies on the 4-isomer have shown that poly(4-vinylbenzoic acid) can be converted to poly(4-vinylbenzoyl azide). sigmaaldrich.com This acyl azide (B81097) polymer is a versatile intermediate that can undergo Curtius rearrangement to form isocyanate groups, which are highly reactive towards alcohols and amines. sigmaaldrich.com This opens up a pathway to a wide range of urethane (B1682113) and urea-functionalized polymers.

The ability to perform these modifications under mild conditions and with high efficiency is a key advantage of using P3VBA as a precursor for functional materials. researchgate.net These post-polymerization reactions enable the creation of polymers with tailored properties for applications in fields such as drug delivery, surface modification, and catalysis. core.ac.uk

Chemical Transformations and Functionalization of 3 Vinylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 3-vinylbenzoic acid is a versatile functional group that readily participates in a variety of chemical transformations, including esterification, amidation, and the formation of metal complexes. These reactions allow for the incorporation of the 3-vinylbenzoyl group into a wide range of molecular architectures, from small molecules to polymers and metal-organic frameworks.

Esterification and Amidation Reactions

This compound can be converted to its corresponding esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, the reaction of 4-bromo-3-vinylbenzoic acid with methanol (B129727) and sulfuric acid via reflux results in the formation of methyl 4-bromo-3-vinylbenzoate. vulcanchem.com Similarly, tert-butyl esters of vinylbenzoic acid have been produced by reacting a Grignard reagent with di-tertiary-butyl dicarbonate. google.com

Amidation reactions proceed through the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. This two-step process is often preferred to direct condensation of the carboxylic acid and amine, which requires high temperatures that can lead to polymerization of the vinyl group. Research has also explored palladium-catalyzed amide formation using carbon monoxide and primary amines. nih.gov

These esterification and amidation reactions are crucial for synthesizing a variety of monomers and intermediates. For example, polymers created from the imprinting of tri-O-acetyladenosine in an acrylic polymer matrix have utilized this compound (VBA) as a functional monomer. fishersci.selookchem.com Additionally, active ester monomers based on 4-vinylbenzoic acid have been successfully polymerized under free radical conditions to yield reactive polymers. fishersci.selookchem.com

Salt Formation and Metal Complexation

The carboxylate group of this compound can be deprotonated by a base to form a carboxylate salt. These salts are often used in subsequent reactions or as building blocks for more complex structures.

The carboxylate functionality also allows this compound to act as a ligand for a variety of metal ions, forming coordination complexes and polymers. For instance, it has been used in the synthesis of quadruply bonded molybdenum (Mo₂) and tungsten (W₂) complexes. rsc.orgrsc.org In these "paddlewheel" complexes, two metal atoms are bridged by four carboxylate ligands. rsc.org The synthesis involves a ligand exchange reaction between a pre-existing metal complex, such as Mo₂(TiPB)₄ (where TiPB is 2,4,6-triisopropylbenzoate), and this compound in toluene. rsc.orgrsc.org

Furthermore, this compound has been employed in the creation of coordination polymers, where the vinyl and carboxylate groups can both participate in forming extended networks. nih.govresearchgate.net For example, it has been used as a coordinating ligand monomer in the synthesis of polymers for the selective complexation of uranyl ions. Copolymers were synthesized using uranyl vinylbenzoate salt, divinyl benzene (B151609), and other reagents. The resulting polymers demonstrated that the structural integrity of the uranyl complex was maintained during copolymerization. Poly(vinylbenzoic acid) has also been used as a modulator in the synthesis of the metal-organic framework UiO-66. osti.gov

Table 1: Examples of Metal Complexes with 3-Vinylbenzoate Ligands

| Metal Center | Ancillary Ligands | Resulting Complex | Reference |

| Mo₂ | 2,4,6-triisopropylbenzoate | trans-Mo₂(TiPB)₂(3VB)₂ | rsc.orgrsc.org |

| W₂ | 2,4,6-triisopropylbenzoate | trans-W₂(TiPB)₂(3VB)₂ | rsc.orgrsc.org |

| Uranyl (UO₂²⁺) | None (forms copolymer) | Uranyl vinylbenzoate copolymer | |

| Zirconium (Zr) | 1,4-benzenedicarboxylic acid | UiO-66 (modulated with PBA) | osti.gov |

Reactions Involving the Vinyl Group

The vinyl group of this compound is susceptible to a range of reactions, including electrophilic additions, cycloadditions, and cross-coupling reactions, making it a valuable synthon in organic synthesis.

Electrophilic Additions to the Vinyl Moiety

The double bond of the vinyl group can undergo electrophilic addition reactions. For example, the addition of a halogen, such as bromine, would lead to the formation of a di-substituted alkyl halide. While specific studies on the electrophilic addition to this compound are not extensively detailed in the provided results, the general reactivity of vinyl groups suggests this is a feasible transformation. However, competing reactions, such as bromination of the aromatic ring, could occur, necessitating careful control of reaction conditions. vulcanchem.com

Cycloaddition Reactions of this compound Derivatives

The vinyl group of this compound and its derivatives can participate in cycloaddition reactions, most notably [2+2] and Diels-Alder reactions. In [2+2] cycloadditions, two vinyl groups react to form a four-membered cyclobutane (B1203170) ring. This reaction is often photochemically induced and can be used to create cross-linked polymers or discrete dimeric structures. nih.gov Recent research has shown that colloidal quantum dots can photocatalyze stereoselective [2+2] cycloaddition reactions of 4-vinylbenzoic acid derivatives, leading to the formation of tetrasubstituted cyclobutane products with high diastereoselectivity. nih.govosti.govchemrxiv.org

The vinyl group can also act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. This type of reaction is a powerful tool for the construction of complex cyclic systems. For instance, vinyl groups can participate in Diels-Alder reactions to form six-membered rings that can serve as scaffolds for drug discovery. vulcanchem.com

Cross-Coupling Reactions with this compound Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful methods for forming carbon-carbon bonds, and derivatives of this compound are excellent substrates for these transformations.

In the Heck reaction, a vinyl group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new, more substituted alkene. This reaction has been employed on the periphery of transition metal complexes containing vinylbenzoate ligands to create extended, conjugated systems. rsc.orgrsc.org However, some studies have noted that the Heck reaction of 4-vinylbenzoic acid can be challenging. nih.gov

The Suzuki reaction involves the coupling of an organoboron compound with a halide, and derivatives of this compound can participate as either the halide or the organoboron component. For example, methyl 4-bromo-3-methylbenzoate, a precursor to 4-bromo-3-vinylbenzoic acid, undergoes Suzuki coupling with 2-chloroboronic acid. Conversely, vinylboronic acids can be coupled with aryl halides. One-pot Suzuki-Heck relay reactions have been developed to prepare industrially valuable intermediates using a palladium-Cy*Phine catalyst system. rsc.orga-star.edu.sg These sequential reactions allow for the efficient construction of complex molecules from simple starting materials. d-nb.infobeilstein-journals.org

Derivatization for Specific Applications

The unique bifunctional nature of this compound, possessing both a polymerizable vinyl group and a versatile carboxylic acid group, allows for its derivatization into a variety of molecules tailored for specific, high-value applications. These transformations are pivotal in the fields of polymer science, materials science, and medicinal chemistry.

This compound (3-VBA) serves not only as a functional monomer itself but also as a precursor for the synthesis of other reactive monomers. These new monomers can be designed to have different reactivity, solubility, or to introduce specific functional groups into a polymer chain.

One common derivatization is the esterification of the carboxylic acid group. For instance, this compound can be converted into its corresponding methyl ester, methyl 3-vinylbenzoate. chemsrc.com This transformation alters the monomer's polarity and reactivity in polymerization processes. Another approach involves creating protected versions of the monomer to allow for controlled polymerization techniques, such as anionic living polymerization. By converting the carboxylic acid to a bicyclic ortho ester moiety, the monomer becomes stable under anionic conditions, enabling the synthesis of well-defined polymers like poly(this compound). acs.org The protective group can be quantitatively removed after polymerization to restore the carboxylic acid functionality. acs.org

Polymers can also be formed using this compound as a functional monomer alongside a cross-linking agent to create imprinted polymer matrices. fishersci.nochemicalbook.comchemdad.com In these systems, the vinyl group participates in the polymerization, while the carboxylic acid group provides a site for non-covalent interaction with a template molecule. fishersci.nochemicalbook.comchemdad.com

Table 1: Synthesis of Reactive Monomers & Polymers from this compound

| Starting Material | Reagent(s) / Method | Product | Application / Significance |

| This compound | Methanol | Methyl 3-vinylbenzoate | Ester monomer with modified polarity. chemsrc.com |

| This compound | Bicyclic ortho ester formation | Protected this compound monomer | Enables anionic living polymerization. acs.org |

| Protected this compound monomer | Anionic living polymerization, followed by deprotection | Poly(this compound) | Well-defined functional polymer. acs.org |

| This compound (VBA) | Ethylene (B1197577) glycol dimethacrylate (cross-linker) | Imprinted acrylic polymer matrix | Creation of molecularly imprinted polymers. fishersci.nochemicalbook.comchemdad.com |

In material science, this compound is a valuable component for creating advanced functional materials, most notably as a linker or modulator in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. royalsocietypublishing.org The properties of a MOF can be precisely tuned by modifying these organic linkers.

Furthermore, polymers derived from vinylbenzoic acid, such as poly(vinylbenzoic acid), have been used as macromolecular modulators in MOF synthesis. researchgate.net These polyacids can influence the crystal growth of UiO-66, allowing for control over particle size and morphology at sub-stoichiometric quantities compared to traditional small-molecule modulators. researchgate.net

Table 2: Use of this compound in Metal-Organic Frameworks (MOFs)

| MOF System | Functionalizing Ligand/Modulator | Metal Cluster | Key Finding / Application |

| UiO-66 | This compound (3VBA) | Zirconium (Zr) | Functionalization did not disrupt the MOF's structural stability; used for studying ethylene gas adsorption. upm.edu.mycsic.es |

| Chiral MOF (CMOF-1) | bis(4-vinylbenzoic acid)-salen manganese(III) chloride | Zinc (Zn) | The vinyl-functionalized ligand helps construct a fourfold interpenetrated isoreticular MOF structure for catalysis. royalsocietypublishing.org |

| UiO-66 | Poly(vinylbenzoic acid) (PBA) | Zirconium (Zr) | PBA acts as an effective modulator to control MOF particle size distribution at low concentrations. researchgate.net |

The structural motifs of vinyl and benzoic acid are found in various compounds of medicinal interest. The derivatization of this compound allows for the creation of complex molecular scaffolds that are valuable in drug discovery. Benzoic acid derivatives, in general, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

The vinylbenzoic acid framework is a key precursor for synthesizing various heterocyclic structures. For example, vinylbenzoic acid derivatives can undergo I(III)-mediated lactonization reactions to produce benzofused pyridinium (B92312) lactones. rsc.org More complex structures, such as benzo-fused γ-lactams, can be assembled through multicomponent reactions using vinylbenzoic acids as starting materials. researchgate.net These benzo-fused γ-lactams are recognized as crucial scaffolds in medicinal chemistry, forming the core of drugs targeting neurodegenerative disorders, cancer, and infectious diseases. rsc.org The versatility of these reactions allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for biological screening. rsc.org

The vinyl group also serves as a critical connector in other pharmacologically active scaffolds. For instance, it is used as a linker in the design of stilbene-based retinoid receptor modulators, which are inspired by parent compounds like TTNPB and are investigated for their dual activity as RXR agonists and RAR antagonists. nih.gov This demonstrates the role of the vinylbenzoic acid structure in building molecules with specific and complex biological functions.

Table 3: Medicinal Chemistry Scaffolds Derived from Vinylbenzoic Acid Structures

| Scaffold Class | Synthetic Precursor(s) | Key Reaction Type | Potential Therapeutic Relevance |

| Benzo-fused γ-lactams | 2-Vinylbenzoic acids, amines, carbon monoxide | Transition-metal-catalyzed multicomponent reactions | Neurodegenerative disorders, cancer, infectious diseases. researchgate.netrsc.org |

| Benzofused Pyridinium Lactones | Vinylbenzoic acid derivatives | I(III)-mediated aminolactonization | Platform for diversity-oriented synthesis of nitrogen heterocycles. rsc.org |

| Stilbene Retinoids | Benzoic acid termini with vinyl connectors | Horner-Wadsworth-Emmons reaction, Suzuki coupling | Probes for studying nuclear receptor signaling (RAR/RXR). nih.gov |

| Sulfonamide Derivatives | 3-ethenyl-benzoic acid core | Sulfonamide group incorporation | Potential anti-inflammatory and anticancer agents. ontosight.ai |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Vinylbenzoic acid, providing unambiguous information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the vinyl, aromatic, and carboxylic acid functional groups.

In ¹H NMR spectroscopy, the distinct chemical environments of the protons result in a characteristic set of signals. The proton of the carboxylic acid (–COOH) typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm, due to its acidic nature. The protons on the vinyl group (–CH=CH₂) give rise to a complex multiplet system. Specifically, the geminal protons (=CH₂) and the vinyl proton (–CH=) exhibit distinct chemical shifts and coupling constants. The four protons on the disubstituted benzene (B151609) ring appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their splitting patterns dictated by their positions relative to the vinyl and carboxyl substituents.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum shows distinct signals for the carboxylic carbon, the two vinyl carbons, and the six carbons of the benzene ring (four of which are unique due to symmetry). The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and experimental conditions.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| Carboxylic Acid (-C OOH ) | > 10.0 | ~167-170 | Broad Singlet (s) |

| Aromatic Protons (Ar-H ) | ~7.2 - 8.2 | ~128 - 138 | Multiplets (m) |

| Vinyl Proton (-C H=CH₂) | ~6.7 | ~136 | Doublet of Doublets (dd) |

| Vinyl Protons (-CH=C H₂) | ~5.4, ~5.9 | ~116 | Doublets (d) |

| Aromatic Carbons (Ar-C ) | - | ~128 - 138 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of the functional groups within this compound. The resulting spectra serve as a molecular fingerprint, allowing for the confirmation of its chemical structure.

The IR spectrum of 3-VBA is characterized by several key absorption bands. A very broad band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O–H stretching vibration of the carboxylic acid dimer, a result of strong intermolecular hydrogen bonding. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band around 1680–1710 cm⁻¹. The presence of the vinyl group is confirmed by C=C stretching vibrations around 1630 cm⁻¹ and C-H out-of-plane bending (wagging) vibrations near 910 and 990 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1450–1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. A key feature in the Raman spectrum is the strong band around 1631 cm⁻¹, which is useful for monitoring reactions involving the vinyl group. azom.comoxinst.com The symmetric C=O stretching of the carboxylic acid dimer is also observable.

Table 2: Key Vibrational Frequencies for this compound Note: Frequencies are approximate and can be influenced by sample state (solid/liquid) and intermolecular interactions.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O–H stretch (dimer) | 2500–3300 (very broad) | - |

| Carboxylic Acid | C=O stretch | 1680–1710 (strong) | ~1670 |

| Vinyl Group | C=C stretch | ~1630 (medium) | ~1631 (strong) |

| Vinyl Group | =C-H out-of-plane bend | ~910, ~990 (strong) | - |

| Aromatic Ring | C=C stretch | 1450–1600 (multiple bands) | 1580-1610 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. With a molecular formula of C₉H₈O₂, the monoisotopic mass of 3-VBA is approximately 148.05 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 148. The fragmentation of aromatic carboxylic acids often proceeds through characteristic pathways. libretexts.org A common fragmentation is the loss of a hydroxyl radical (•OH), leading to a significant peak at m/z 131 ([M-17]⁺). Another prominent fragmentation involves the loss of the entire carboxyl group (•COOH), resulting in a peak at m/z 103 ([M-45]⁺), corresponding to the vinylphenyl cation. The vinyl group itself can also fragment. The presence and relative intensities of these fragment ions are used to confirm the molecular structure.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Ion/Fragment | Formula | Notes |

|---|---|---|---|

| 148 | Molecular Ion (M⁺˙) | [C₉H₈O₂]⁺˙ | Confirms the molecular weight of the compound. nist.gov |

| 131 | [M - OH]⁺ | [C₉H₇O]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound and its Derivatives

X-ray Diffraction (XRD) is an indispensable technique for analyzing the crystalline structure of solid materials. For this compound and its derivatives, single-crystal XRD can provide precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

While detailed crystal structure data for this compound itself is not widely published, studies on closely related derivatives illustrate the power of the technique. For example, the crystal structure of trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid has been solved, revealing it belongs to the monoclinic system with space group P2₁. nih.govresearchgate.net Such analyses show how molecules pack in the solid state, often guided by intermolecular forces like hydrogen bonding between carboxylic acid groups. nih.gov

Powder XRD (PXRD) is also used to characterize materials derived from vinylbenzoic acid. For instance, PXRD has been used to confirm the amorphous nature of copolymers like polystyrene-block-poly(4-vinylbenzoic acid), indicated by the absence of sharp diffraction peaks. core.ac.ukresearchgate.net This is crucial for understanding the physical properties of polymeric materials derived from 3-VBA.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from reaction mixtures and byproducts. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gel Permeation Chromatography (GPC) are commonly employed.

HPLC is a versatile tool for analyzing the purity of 3-VBA, often using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like water with acetic or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is typically performed using a UV detector, as the aromatic ring and vinyl group provide strong chromophores.

GC can also be used for purity analysis, though it may require derivatization of the carboxylic acid group to form a more volatile ester (e.g., a methyl or silyl (B83357) ester) to prevent peak tailing and improve resolution. rsc.org

For polymeric materials derived from this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining molecular weight and molecular weight distribution (polydispersity). core.ac.uk This technique separates polymer chains based on their hydrodynamic volume in solution. google.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of this compound and its derivatives by measuring changes in mass as a function of temperature. The resulting data reveals decomposition temperatures and can provide information about the thermal degradation mechanism.

Scanning Electron Microscopy (SEM) for Morphology Characterization

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to characterize the surface morphology, or texture, of materials at the micro- and nanoscale. While SEM of pure, crystalline this compound might show its crystal habit, the technique is more frequently applied to polymers, composites, and nanostructures derived from it.

For example, SEM has been used to analyze the morphology of copolymers like polystyrene-block-poly(4-vinylbenzoic acid), revealing information about the phase separation and surface structure of the material. core.ac.ukresearchgate.net In studies involving nanoparticles or nanocapsules synthesized using 3-VBA or its derivatives, SEM is essential for confirming their size, shape, and uniformity. nih.govgoogle.com The images can show whether particles are spherical, collapsed, or aggregated, which is critical information for applications in areas like drug delivery or materials science. nih.govgoogle.com

Computational Chemistry and Theoretical Studies of 3 Vinylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of 3-vinylbenzoic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It has been applied to study vinylbenzoic acid isomers and their complexes to interpret spectral data and predict reactivity. nih.govrsc.orgrsc.org For instance, DFT and time-dependent DFT (TD-DFT) calculations have been crucial in understanding the electronic transitions in metal complexes containing the m-vinylbenzoate ligand. nih.govrsc.orgrsc.orgrsc.org These studies help elucidate the nature of intense absorptions in the visible region, identifying them as metal-to-ligand charge transfer (MLCT) transitions. nih.govrsc.orgrsc.orgrsc.org

DFT is also used to define the structure and geometry of vinylbenzoic acid isomers. researchgate.net In the context of designing molecularly imprinted polymers (MIPs), DFT calculations can help in selecting the most suitable functional monomers by evaluating interaction energies. mdpi.com For example, when comparing potential functional monomers for a specific template, the stability of the complex formed with this compound can be assessed. nih.gov Studies on fenitrothion (B1672510) imprinting showed that a complex with p-vinylbenzoic acid had lower binding energy compared to one with methacrylic acid, suggesting that charge delocalization effects are significant in determining stability. researchgate.net

Topological analyses based on DFT calculations, such as Electron Localization Function (ELF), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) analysis, are used to evaluate weak intermolecular interactions and identify primary binding sites, which are crucial for understanding the molecule's interaction with its environment. researchgate.net

Molecular Orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher polarizability and chemical reactivity. researchgate.netresearchgate.net

For vinylbenzoic acid isomers, MO calculations have been performed to determine HOMO and LUMO energies and to predict reactivity towards specific ions. researchgate.net In a study comparing the reactivity of vinylbenzoic acid isomers with calcium ions, the energy differences between the LUMO of the Ca ion and the HOMO of the VBAs were calculated to assess their interaction potential. researchgate.net

In complexes where m-vinylbenzoate acts as a ligand, the HOMO is often the metal-based M₂δ orbital, while the LUMO can be either the corresponding M₂δ* orbital or a π* orbital of the ligand. rsc.org For example, in a model molybdenum complex with m-vinylbenzoate, the LUMO is the Mo₂δ* orbital, whereas in a tungsten analogue, the LUMO is a symmetric π* combination of the ligand orbitals. rsc.org The relative energies of these orbitals dictate the electronic absorption properties of the complexes. rsc.orgrsc.org The energy of the π* orbital of 3-vinylbenzoate is higher than that of 4-vinylbenzoate, which affects the energy of the MLCT transitions in their respective metal complexes. rsc.orgrsc.org

| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 4-Vinylbenzoic Acid (Theoretical) | - | - | 3.78 | researchgate.net |

| Model Mo₂ Complex with 3-Vinylbenzoate (1A') | -5.32 | -2.11 | 3.21 | rsc.org |

| Model W₂ Complex with 3-Vinylbenzoate (1B') | -4.81 | -2.45 | 2.36 | rsc.org |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Mechanics (MM) and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational behavior and interactions of molecules over time. mdpi.com These methods are less computationally intensive than quantum chemical calculations, allowing for the simulation of larger systems and longer timescales. mdpi.com

MM calculations are used to determine the lowest energy (most stable) structures of molecules and their complexes. researchgate.net For example, MM has been employed to find the stable conformations of complexes between vinylbenzoic acid isomers and calcium ions. researchgate.net Hybrid quantum mechanical/molecular mechanical (QM/MM) approaches have also been used to calculate the optimized geometry and energy of pre-polymerization complexes involving this compound and a template molecule, demonstrating that 3-VBA can form stable complexes for molecular imprinting. nih.gov

MD simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with surrounding molecules. mdpi.comresearchgate.net In the context of metal-organic frameworks (MOFs), Grand Canonical Monte Carlo (GCMC) simulations, a type of molecular simulation, have been used to study the adsorption of gases. analis.com.my These simulations were applied to UiO-66 MOFs functionalized with this compound to investigate ethylene (B1197577) gas adsorption and host-guest interactions. analis.com.my Similarly, molecular simulations of 4-vinylbenzoic acid crystals have revealed dynamic conformational disorder related to a flip-flop motion of the vinyl group. researchgate.netaip.orgresearchgate.net

Prediction of Intermolecular Interactions and Hydrogen Bonding

Computational methods are invaluable for predicting and analyzing the non-covalent interactions that govern molecular recognition and self-assembly. For this compound, the carboxylic acid group is a primary site for forming strong hydrogen bonds, which play a critical role in its crystal structure and its interactions in polymer systems.

MD simulations can confirm hydrogen bonding sites that are predicted by quantum chemical calculations. mdpi.com Analysis of these simulations helps in understanding the formation of complexes, for instance, in pre-polymerization systems for molecularly imprinted polymers. nih.govmdpi.com Studies have shown that when forming a polymer matrix, the stability of the pre-polymerization complex between a template and a functional monomer like this compound is crucial for successful imprinting. nih.gov

Topological analyses derived from DFT, such as Reduced Density Gradient (RDG), are specifically used to visualize and characterize weak interactions like van der Waals forces and hydrogen bonds. researchgate.net For the related 4-vinylbenzoic acid, these analyses help to evaluate intermolecular interactions. researchgate.net In polymer blends, the miscibility between a copolymer containing 4-vinylbenzoic acid and another containing a proton-accepting group was found to be driven by hydrogen bonding interactions. tandfonline.com The formation of an intermacromolecular complex was observed when the density of hydrogen bonding reached a sufficient level. tandfonline.com The ability of a molecule to form intramolecular hydrogen bonds can weaken its potential for intermolecular interactions, which is a key consideration in molecular recognition processes. researchgate.net

Stereochemical Analysis and Conformational Landscapes

The vinyl and carboxylic acid groups of this compound can adopt various orientations relative to the benzene (B151609) ring and each other, leading to different conformers. Computational studies are essential for exploring these conformational landscapes and identifying the most stable structures.

Molecular mechanics calculations have been used to investigate the stable conformations of complexes formed between vinylbenzoic acid isomers and calcium ions. researchgate.net Extensive molecular simulations on the crystalline form of the related 4-vinylbenzoic acid have shown that the molecule exhibits dynamic conformational disorder. researchgate.netaip.orgresearchgate.net This disorder is associated with a "flip-flop" motion of the vinyl group between two conformational states. researchgate.netresearchgate.net The population of the minor conformer was found to be temperature-dependent, increasing from less than 3% at 300 K to 13.2% at 350 K. aip.org Similar conformational flexibility can be expected for this compound.

In polymers, the stereochemistry, or tacticity, of the polymer chain is important. Semiempirical calculations on poly(4-vinylbenzoic acid) suggest that the bulky benzene rings favor a syndiotactic conformation, where the side chains alternate their orientation along the polymer backbone. osti.gov This contrasts with the isotactic conformation (all side chains on the same side) preferred by polyacrylic acid. osti.gov Such conformational preferences can influence the cohesive properties of the polymer when used as a binder in materials like silicon anodes. osti.gov

Modeling of Reactivity Towards Specific Ions or Molecules (e.g., Ca ions, Ethylene Gas)

Computational modeling allows for the prediction of how this compound will interact and react with other chemical species. This is particularly useful in materials science for designing functional materials with specific binding or adsorption properties.

One study used computational approaches to investigate the conformations of calcium ion complexes with the three isomers of vinylbenzoic acid and their reactivity toward the Ca ion. researchgate.net The study performed both molecular mechanics (MM) and molecular orbital (MO) calculations. It was found that the steric energy of the 3-VBA-Ca ion complex was larger than that of the para and ortho isomers. researchgate.net By comparing the energy differences between the LUMO of the Ca ion and the HOMO of the VBAs, the study suggested that the ortho-isomer has a higher reactivity toward the calcium ion. researchgate.net

In another application, this compound was used as a functionalizing agent for a UiO-66 metal-organic framework (MOF) to study the adsorption of ethylene gas. analis.com.mycsic.esanalis.com.my Grand Canonical Monte Carlo (GCMC) simulations were performed to model the adsorption process. The results showed that while the average loading of ethylene was similar between the original and the 3-VBA-functionalized MOF, the interactions were different. analis.com.my Radial distribution function analysis indicated that functionalizing the MOF with vinylbenzoic acid increased the interaction between ethylene gas and the carbon atoms of the organic linker. analis.com.my These findings support the use of modified MOFs for applications in gas storage and demonstrate that functionalization can enhance interactions with specific gas molecules like ethylene. analis.com.my

| Reactant/Substrate | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Ca²⁺ ions | Molecular Mechanics (MM), Molecular Orbital (MO) | The steric energy of the 3-VBA-Ca²⁺ complex is larger than that of the ortho- and para-isomers. | researchgate.net |

| Ethylene Gas | Grand Canonical Monte Carlo (GCMC) Simulation | Functionalization of UiO-66 MOF with 3-VBA enhances the interaction of ethylene with the framework's organic linker. | analis.com.my |

Applications of 3 Vinylbenzoic Acid in Advanced Materials Science

Functional Monomers for Polymer Synthesis

The dual functionality of 3-Vinylbenzoic acid makes it a valuable monomer for creating polymers with tailored properties. The vinyl group enables polymerization, while the carboxylic acid group can be used for further chemical modifications or to impart specific characteristics such as adhesion and selective binding.

Copolymers for Adhesion and Bonding in Dental Materials

In the field of dental materials, strong and durable adhesion between the restorative material and the tooth structure is crucial for the longevity of dental restorations. This compound can be copolymerized with other monomers to create adhesive resins. The carboxylic acid group of the 3-VBA units within the polymer chain can interact with the calcium ions present in the hydroxyapatite (B223615) of the tooth enamel and dentin, promoting strong ionic bonds. This enhances the adhesive strength and durability of dental composites and bonding agents.

Imprinted Polymers for Selective Adsorption and Separation

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule. nih.govmatec-conferences.org this compound is an effective functional monomer in the synthesis of MIPs due to its ability to form hydrogen bonds and other non-covalent interactions with template molecules. thermofisher.krfishersci.nochemdad.comchemicalbook.comresearchgate.net

During the imprinting process, 3-VBA is polymerized around a template molecule. nih.gov After polymerization, the template is removed, leaving behind a cavity that can selectively rebind the target molecule from a complex mixture. nih.gov For instance, polymers created by imprinting tri-O-acetyladenosine in an acrylic polymer matrix have utilized this compound as a functional monomer, with ethylene (B1197577) glycol dimethacrylate serving as the cross-linking agent. thermofisher.krfishersci.nochemdad.comchemicalbook.com This approach has been used to create MIPs for the selective sequestering and sensing of ions, such as lead(II), by using the ion as a template. jhuapl.educiac.jl.cn The resulting polymer demonstrates high adsorption capacity and selectivity for the target ion. ciac.jl.cn

Research has also explored the use of multiple functional monomers to enhance the selectivity of MIPs. For example, combining an acidic monomer like 4-vinylbenzoic acid with another acidic monomer was found to result in lower efficiency and selectivity compared to combinations of monomers with diverse properties. nih.gov

Linkers and Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. royalsocietypublishing.orgnih.govresearchgate.net The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and organic linker. This compound serves as a valuable organic linker due to its ability to coordinate with metal centers through its carboxylate group while presenting a reactive vinyl group within the MOF's pores.

Synthesis and Functionalization of UiO-66 MOFs with this compound

UiO-66, a well-studied MOF based on zirconium clusters and terephthalic acid linkers, is known for its exceptional thermal and chemical stability. analis.com.myupm.edu.myupm.edu.my Researchers have successfully incorporated this compound as a functionalized linker into the UiO-66 structure. analis.com.myupm.edu.myupm.edu.mycsic.esanalis.com.myuum.edu.my This is typically achieved through a mixed-linker approach during solvothermal synthesis, where a portion of the terephthalic acid is replaced with 3-VBA. analis.com.my

The incorporation of 3-VBA into the UiO-66 framework has been confirmed through various characterization techniques, including powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (¹H NMR). analis.com.myupm.edu.myupm.edu.mycsic.esanalis.com.my Structural analyses have shown that the functionalized UiO-66 MOFs maintain the same stable, three-dimensional porous crystalline lattice as the parent UiO-66. analis.com.myupm.edu.myupm.edu.my The use of poly(vinylbenzoic acid) (PVBA) as a modulator has also been shown to control the particle size and morphology of UiO-66, allowing for narrow particle size distributions at sub-stoichiometric quantities. researchgate.netresearchgate.net

Gas Adsorption Studies in this compound Functionalized MOFs